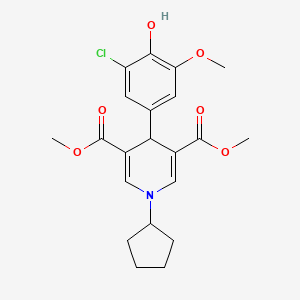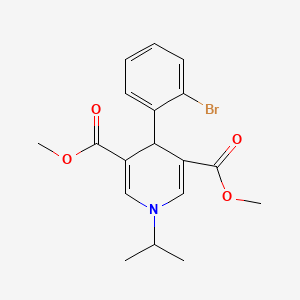
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in decreased neuronal excitability, which may be beneficial in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can result in a variety of biochemical and physiological effects, including decreased neuronal excitability, increased inhibition of neurotransmitter release, and decreased synaptic plasticity. These effects may be beneficial in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. It also has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, there are also some limitations to its use in lab experiments. This compound can be toxic at high doses, and its effects on other neurotransmitter systems are not well understood.
Orientations Futures
There are several potential future directions for research on dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new therapeutic applications for this compound in neurological and psychiatric disorders. Another area of interest is the investigation of the underlying mechanisms of action of this compound, including its effects on other neurotransmitter systems. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly at high doses. Overall, this compound has significant potential as a therapeutic agent and a valuable tool for investigating the role of GABAergic neurotransmission in health and disease.
Applications De Recherche Scientifique
Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Preclinical studies have shown that this compound can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to investigate the safety and efficacy of this compound in humans, with promising results reported in patients with epilepsy and substance use disorders.
Propriétés
IUPAC Name |
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-25-19(23)16-11-22(15-8-3-4-9-15)12-17(20(24)26-2)18(16)13-6-5-7-14(21)10-13/h5-7,10-12,15,18H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSUXZGAGOPVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



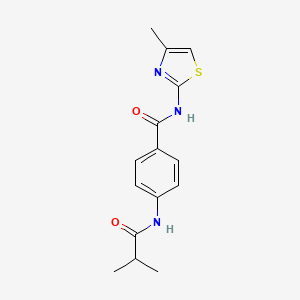
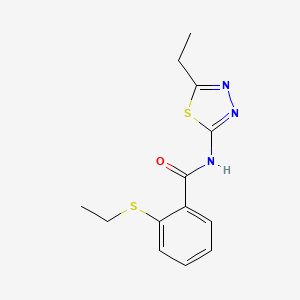
![ethyl 1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B3566508.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3566516.png)
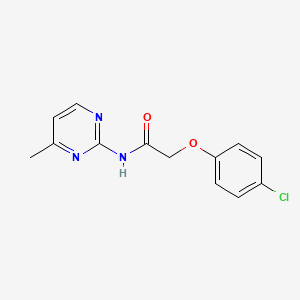
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B3566522.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3566529.png)
![2-(2-chlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3566539.png)
![2-(4-methoxyphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3566540.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3566547.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3566565.png)
